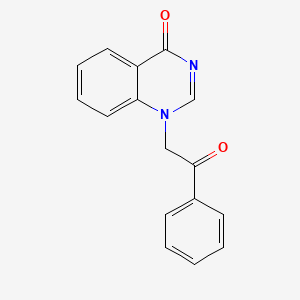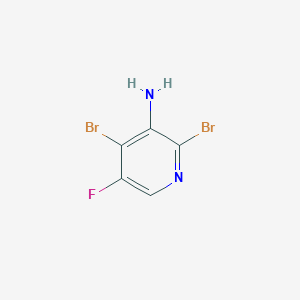
5-Nitro-1-propyl-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1-propyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a nitro group at the 5-position, a propyl group at the 1-position, and an amine group at the 3-position of the indazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-propyl-1H-indazol-3-amine typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to achieve good yields.
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation are commonly used . These processes are optimized to minimize byproducts and improve the overall yield of the desired compound.
化学反応の分析
Types of Reactions
5-Nitro-1-propyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Nitro-1-propyl-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
5-Phenyl-1H-indazol-3-amine: Similar structure but with a phenyl group instead of a nitro group.
1H-indazole-3-carbonitrile: Contains a nitrile group at the 3-position instead of an amine.
Uniqueness
5-Nitro-1-propyl-1H-indazol-3-amine is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
5-nitro-1-propylindazol-3-amine |
InChI |
InChI=1S/C10H12N4O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3,(H2,11,12) |
InChIキー |
CSZZXEPLSZYENI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)









